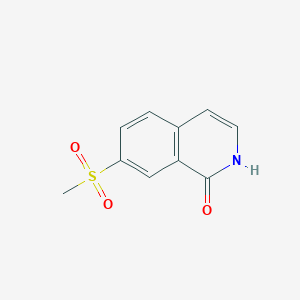
3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
The synthesis of 3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester involves several steps. The synthetic routes typically include the reaction of imidazolidine derivatives with m-(trifluoromethyl)benzyl compounds under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester is widely used in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological molecules. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester stands out due to its unique trifluoromethyl group, which imparts distinctive chemical properties. Similar compounds include other imidazolidine derivatives and benzyl-substituted compounds, each with their own unique characteristics and applications .
Properties
CAS No. |
76614-52-3 |
|---|---|
Molecular Formula |
C15H15F3N2O4 |
Molecular Weight |
344.29 g/mol |
IUPAC Name |
ethyl 2-[2,5-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]imidazolidin-1-yl]acetate |
InChI |
InChI=1S/C15H15F3N2O4/c1-2-24-12(21)8-20-13(22)11(19-14(20)23)7-9-4-3-5-10(6-9)15(16,17)18/h3-6,11H,2,7-8H2,1H3,(H,19,23) |
InChI Key |
JVFDGCGDQFBEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(NC1=O)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


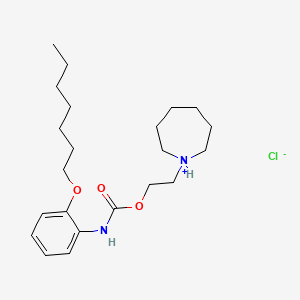
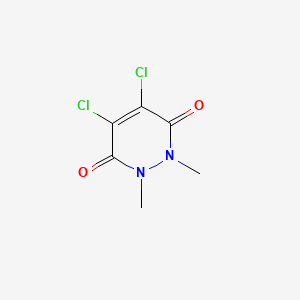
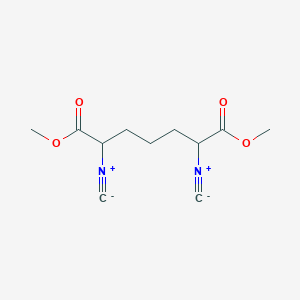
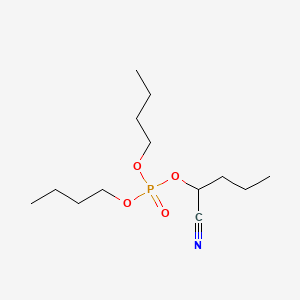
amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)



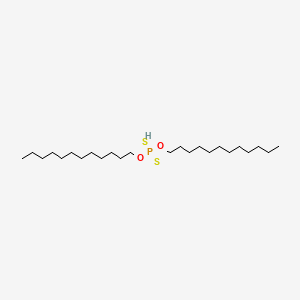
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
